2,6-Dimethy-D-Phenylalanine
Description
Significance of Modified Phenylalanine Analogues in Contemporary Biochemical and Medicinal Chemistry Research
Phenylalanine, an essential aromatic amino acid, plays a crucial role in the structure and function of many peptides and proteins. Its benzene (B151609) ring provides a site for various chemical modifications, leading to a diverse family of phenylalanine analogues. These modified versions are instrumental in medicinal chemistry for several reasons. By altering the electronic and steric properties of the phenyl ring, researchers can enhance a drug's binding affinity to its target receptor, improve its metabolic stability, and increase its oral bioavailability. acs.org For instance, the introduction of substituents on the aromatic ring can restrict the conformational freedom of the amino acid, locking it into a specific orientation that is optimal for receptor interaction. tandfonline.com This strategy has been successfully employed in the development of novel therapeutics, including enzyme inhibitors and receptor antagonists. Furthermore, non-natural phenylalanine analogues are valuable tools in protein engineering, allowing scientists to probe the dynamics of protein folding and interaction.
Historical Context of D-Amino Acid Integration in Synthetic Peptide Science
For a long time, the central dogma of molecular biology held that proteins in all life forms were exclusively composed of L-amino acids. However, this long-standing belief was challenged in the 1980s with the discovery of a D-alanine residue in a naturally occurring opioid peptide from frog skin. nih.gov This finding opened the door to the exploration of D-amino acids in peptide science. Historically, the incorporation of D-amino acids into synthetic peptides was primarily aimed at increasing their resistance to enzymatic degradation. researchgate.net Peptides composed of L-amino acids are readily broken down by proteases in the body, limiting their therapeutic potential. By strategically replacing an L-amino acid with its D-enantiomer, the resulting peptide becomes less recognizable to these enzymes, thereby prolonging its half-life and enhancing its biological activity. researchgate.netmdpi.com Over the years, it has become evident that the introduction of D-amino acids can also have a significant impact on the secondary structure of peptides, influencing their folding and interaction with biological targets. researchgate.net This has led to the development of D-peptide-based drugs with improved stability and unique pharmacological profiles. mdpi.com
Overview of 2,6-Dimethyl-D-Phenylalanine as a Sterically Constrained Chiral Building Block in Advanced Molecular Constructs
2,6-Dimethyl-D-phenylalanine is a synthetic amino acid that combines two key features: the D-chiral configuration and steric hindrance from the two methyl groups on the phenyl ring. nih.govresearchgate.net This unique structure makes it a valuable building block in the design of advanced molecular constructs. The dimethyl substitution severely restricts the rotation around the bond connecting the phenyl ring to the amino acid backbone, effectively locking the side chain into a more defined conformation. tandfonline.com This steric constraint can lead to a significant increase in the binding affinity and selectivity of peptides for their receptors. nih.govresearchgate.net For example, the substitution of phenylalanine with 2,6-dimethylphenylalanine in certain opioid peptides has been shown to enhance their activity at specific opioid receptors. nih.gov The D-configuration further contributes to the peptide's stability against enzymatic degradation. The synthesis of this and other tailor-made amino acids can be achieved through methods like the alkylation of chiral equivalents of nucleophilic glycine. acs.orgacs.org
The properties of 2,6-Dimethyl-D-phenylalanine make it a powerful tool for medicinal chemists seeking to develop more potent and selective peptide-based drugs. Its ability to impose conformational constraints and enhance metabolic stability has led to its incorporation into a variety of bioactive peptides.
| Property | Value |
| Molecular Formula | C11H15NO2 |
| Average Mass | 193.246 Da |
| Monoisotopic Mass | 193.110279 Da |
| IUPAC Name | (2R)-2-amino-3-(2,6-dimethylphenyl)propanoic acid |
| Source: ChemSpider chemspider.com |
Properties
Molecular Weight |
193.24 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dimethyl D Phenylalanine and Its Derivatives
Stereoselective Synthesis Approaches for D-Phenylalanine Scaffolds
The creation of D-phenylalanine scaffolds with high optical purity is foundational for synthesizing derivatives like 2,6-Dimethyl-D-Phenylalanine. Stereoselective synthesis is critical as the biological activity of peptides is highly dependent on the specific stereochemistry of their constituent amino acids. researchgate.net Biocatalytic methods have emerged as powerful and environmentally friendly alternatives to traditional chemical synthesis for producing enantiomerically enriched amino acids. nih.govrsc.org
One prominent approach involves the use of enzymes such as phenylalanine ammonia (B1221849) lyases (PALs). nih.gov These enzymes can catalyze the asymmetric hydroamination of cinnamic acids to yield L-phenylalanines. nih.gov However, through enzyme engineering and the development of chemoenzymatic cascade processes, this activity has been harnessed and adapted for the synthesis of D-phenylalanine derivatives. nih.govacs.orgnih.gov By coupling the PAL-catalyzed amination with a deracemization process, which involves stereoselective oxidation of the L-amino acid and nonselective reduction, it is possible to produce substituted D-phenylalanines in high yield and excellent optical purity from inexpensive cinnamic acid precursors. nih.gov
Another strategy is the biocatalytic stereoinversion of readily available L-amino acids. rsc.org This one-pot cascade reaction can involve an L-amino acid deaminase, which converts the L-amino acid to an intermediate α-keto acid, followed by stereoselective reductive amination by a D-amino acid dehydrogenase to produce the desired D-amino acid. rsc.org When combined with a cofactor recycling system, this method can achieve quantitative yields and an enantiomeric excess (ee) greater than 99%. rsc.org
Table 1: Comparison of Stereoselective Synthesis Approaches for D-Phenylalanine Scaffolds
| Method | Key Features | Advantages | Typical Outcome |
|---|---|---|---|
| Chemoenzymatic Cascade (PAL-based) | Couples PAL amination with stereoselective oxidation and nonselective reduction. nih.gov | Uses inexpensive starting materials; atom-economic. nih.gov | High yield and excellent optical purity (e.g., 96% ee for D-p-nitrophenylalanine). nih.gov |
| Biocatalytic Stereoinversion | Employs L-amino acid deaminase and D-amino acid dehydrogenase in a cascade. rsc.org | Starts with readily available L-amino acids; high efficiency. rsc.org | Quantitative yield and >99% enantiomeric excess. rsc.org |
Asymmetric Hydrogenation Pathways in Enantioselective Synthesis
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a reliable method for establishing chirality. This technique is particularly effective for producing chiral amino acids from prochiral precursors like dehydroamino-acids. The process involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, which facilitates the addition of hydrogen across a carbon-carbon double bond with high stereocontrol.
A well-established example is the use of rhodium catalysts complexed with chiral diphosphine ligands, such as DuPhos. For instance, the large-scale synthesis of a substituted D-phenylalanine intermediate has been successfully developed using the asymmetric hydrogenation of an N-acetyl dehydroamino-acid. The catalyst, [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, directs the hydrogenation to produce the desired D-enantiomer with high enantiomeric excess. The choice of ligand is crucial, as its structure dictates the stereochemical outcome of the reaction.
Table 2: Key Catalysts in Asymmetric Hydrogenation for D-Amino Acid Synthesis
| Catalyst System | Precursor Type | Key Features |
|---|---|---|
| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4 | N-acetyl dehydroamino-acid | High enantiomeric excess; suitable for large-scale industrial synthesis. |
| Ruthenium-BINAP | Various unsaturated substrates | Known for high efficiency and enantioselectivity in a wide range of hydrogenations. |
Palladium-Catalyzed C-H Dimethylation Strategies
A critical step in synthesizing 2,6-Dimethyl-D-Phenylalanine is the introduction of two methyl groups onto the phenyl ring. Palladium-catalyzed C-H functionalization has become a powerful tool for this type of transformation, allowing for direct modification of C-H bonds that were previously considered unreactive. nih.govacs.orgacs.orgrsc.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient.
The strategy often relies on a directing group, which is a chemical moiety attached to the amino acid that positions the palladium catalyst near the target C-H bonds. rsc.orgnih.gov For the dimethylation of a phenylalanine scaffold, a picolinamide (B142947) (PA) auxiliary attached to the amine group can be used. nih.gov This bidentate directing group enables the selective activation of the ortho C-H bonds (positions 2 and 6) of the phenyl ring. acs.orgrsc.org
The synthesis of 2,6-dimethyltyrosine-like amino acids has been achieved using this picolinamide-enabled, Pd-catalyzed C-H dimethylation. nih.gov The reaction typically uses a palladium catalyst, a ligand, an oxidant, and a methyl source to achieve the desired transformation. This method allows for the creation of sterically hindered amino acid derivatives that are valuable in peptide design. nih.govresearchgate.net
Multi-Step Synthetic Routes for 2,6-Dimethyl-D-Phenylalanine Preparation
Constructing 2,6-Dimethyl-D-Phenylalanine requires a multi-step synthetic sequence that combines stereocontrol with aromatic ring modification. scribd.com A plausible route can be designed by integrating the methodologies described previously.
A potential synthetic pathway could begin with a protected D-phenylalanine derivative. The N-terminus is protected with a directing group, such as picolinamide, to facilitate the subsequent C-H activation step. nih.gov This intermediate then undergoes a palladium-catalyzed dimethylation, where methyl groups are installed at the 2 and 6 positions of the phenyl ring. nih.gov Following the successful dimethylation, the directing group is cleaved to reveal the free amine, and the carboxylic acid protecting group is removed to yield the final product, 2,6-Dimethyl-D-Phenylalanine.
Alternatively, the synthesis could start with a non-chiral precursor. An Erlenmeyer condensation could produce a dehydroamino-acid derivative, which already contains the 2,6-dimethylphenyl group. This intermediate would then be subjected to asymmetric hydrogenation using a chiral rhodium catalyst to establish the D-stereocenter with high enantiomeric purity. Subsequent deprotection steps would provide the target amino acid.
Microwave-Assisted Synthesis for Expedient Production
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, often leading to higher yields and purities compared to conventional heating methods. researchgate.netnih.gov This technology is particularly beneficial for the multi-step synthesis of complex molecules like unnatural amino acids. benthamdirect.comrsc.org
Microwave irradiation can be applied to various steps in the synthesis of 2,6-Dimethyl-D-Phenylalanine. For example, coupling reactions, such as the attachment of directing groups or the formation of peptide bonds, can be completed in minutes instead of hours. biotage.com The rapid and uniform heating provided by microwaves can overcome the high activation energies required for challenging transformations, such as the coupling of sterically hindered building blocks. nih.govbiotage.com The use of microwave-assisted synthesis can make the production of these valuable compounds faster and more efficient, facilitating their use in research and development. benthamdirect.combiotage.com
Solid-Phase Synthesis Techniques for Incorporating Modified Amino Acids
Once synthesized, 2,6-Dimethyl-D-Phenylalanine can be incorporated into peptide chains using Solid-Phase Peptide Synthesis (SPPS). nih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. nih.govdigitellinc.com While SPPS is a highly efficient method, the incorporation of bulky, non-proteinogenic amino acids like 2,6-Dimethyl-D-Phenylalanine presents unique challenges. digitellinc.comacs.org
The steric hindrance from the two methyl groups on the phenyl ring can impede the coupling reaction, leading to incomplete or failed additions. acs.org To overcome this, synthetic protocols may need to be optimized by increasing the reaction time, elevating the temperature, or using a larger excess of the modified amino acid and coupling reagents. digitellinc.com Specialized, highly efficient coupling reagents may also be employed to facilitate the formation of the peptide bond. Late-stage functionalization, where a simpler amino acid like lysine (B10760008) is modified after being incorporated into the peptide on the solid support, represents an alternative strategy to avoid difficult coupling steps. nih.govchemistryviews.org
Control of Enantiomeric Purity in Synthetic Protocols
Maintaining and verifying the enantiomeric purity of 2,6-Dimethyl-D-Phenylalanine is of utmost importance. The presence of even small amounts of the corresponding L-enantiomer can drastically alter the structure and function of a final peptide product, potentially leading to misfolding or loss of biological activity. researchgate.net Therefore, stringent control over stereochemistry is a critical aspect of the entire synthetic process.
Control begins with the chosen stereoselective method. For instance, in asymmetric hydrogenation, the enantioselectivity is determined by the chiral catalyst, which can often provide products with an enantiomeric excess (ee) of over 99%. rsc.org Similarly, enzymatic methods are known for their exceptional stereospecificity. nih.govrsc.org
After synthesis, the enantiomeric purity must be rigorously verified. Common analytical techniques include chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase. nih.govcat-online.com These methods can separate the D- and L-enantiomers, allowing for precise quantification of the enantiomeric excess. cat-online.com For peptides, the product can be hydrolyzed back into its constituent amino acids, which are then analyzed to confirm that no racemization occurred during synthesis or purification. nih.gov
Derivatization Strategies for Functionalized Analogues of 2,6-Dimethyl-D-Phenylalanine
The unique structural properties of 2,6-Dimethyl-D-phenylalanine (D-Dmp), conferred by the sterically hindered aromatic ring, have made it a valuable building block in medicinal chemistry, particularly for modifying peptides. nih.gov To further explore and enhance its utility, various derivatization strategies can be employed to create functionalized analogues. These strategies primarily target the amino group, the carboxyl group, or the aromatic ring, allowing for the introduction of diverse functionalities to modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles.
This post-synthetic modification of peptides is highly valuable as it allows for the late-stage diversification of complex molecules. bohrium.com The reaction conditions are often compatible with various amino acid protecting groups, making it a versatile tool in peptide chemistry. semanticscholar.org
| Reaction Type | Catalyst System (Typical) | Functional Group Introduced | Potential Application |
| C-H Olefination | Palladium Acetate (Pd(OAc)₂) | Substituted Alkenes (e.g., Styrenes) | Creation of covalent linkages, property modulation. bohrium.com |
| C-H Alkynylation | Palladium Acetate (Pd(OAc)₂) | Substituted Alkynes | Introduction of bioorthogonal handles for conjugation. researchgate.net |
| C-H Arylation | Palladium Catalysts | Aryl Groups | Modification of steric and electronic properties. acs.org |
Beyond C-H functionalization, standard derivatization of the alpha-amino and carboxyl groups represents a fundamental strategy for creating analogues. These modifications are crucial for peptide synthesis and for creating peptidomimetics. The N-terminus can be acylated, alkylated, or coupled with various moieties, while the C-terminus is often converted to esters or amides.
| Target Site | Modification Type | Reagents (Example) | Resulting Functional Group |
| N-terminus (Amino Group) | Acylation | Acetic Anhydride | Acetamide |
| Boc-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | tert-butoxycarbonyl (Boc) | |
| Fmoc-Protection | Fmoc-OSu | 9-fluorenylmethoxycarbonyl (Fmoc) | |
| C-terminus (Carboxyl Group) | Esterification | Methanol, Acid Catalyst | Methyl Ester |
| Amidation | Ammonia, Coupling Agent | Primary Amide | |
| Peptide Coupling | H-Gly-OMe, DCC/HOBt | Dipeptide |
An alternative pathway to functionalized analogues is not through derivatization of D-Dmp itself, but through the de novo synthesis of the entire amino acid with pre-installed functionality. Research has demonstrated the synthesis of a library of L-phenylalanines with methyl groups at the 2- and 6-positions and diverse functional groups at the 4-position. nih.gov This approach utilized a palladium-catalyzed directed C-H dimethylation of picolinamide derivatives of 4-substituted phenylalanines. nih.gov This method allows for the introduction of a wide array of electron-withdrawing, electron-donating, or bulky groups, thereby altering the electronic and steric properties of the resulting amino acid analogues before their incorporation into peptides. nih.gov
Conformational Analysis and Steric Influence in Molecular Systems
Impact of 2,6-Dimethylation on Phenylalanine Side Chain Chi-Space Restriction
The introduction of methyl groups at the 2 and 6 positions of the aromatic ring of phenylalanine significantly restricts the conformational freedom of its side chain. nih.gov This steric hindrance limits the possible values of the chi (χ) torsion angles, which define the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. In unsubstituted phenylalanine, a wider range of χ1 and χ2 angles are accessible, allowing the phenyl ring to adopt various orientations relative to the peptide backbone.
However, in 2,6-dimethyl-D-phenylalanine, the bulky methyl groups clash with the peptide backbone and with each other, effectively locking the side chain into a more defined set of conformations. nih.gov This constraint has been exploited in peptide design to induce specific secondary structures, such as turns and helices, and to enhance binding affinity and selectivity for biological targets. nih.gov The restricted chi-space of 2,6-dimethyl-D-phenylalanine makes it a valuable tool for studying the relationship between peptide conformation and biological activity.
Theoretical and Computational Investigations of Conformational Preferences
Density Functional Theory (DFT) Studies of Molecular Conformations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational preferences of amino acids, including modified versions like 2,6-dimethyl-D-phenylalanine. wiley.comnih.gov DFT calculations allow for the exploration of the potential energy surface of a molecule, identifying low-energy conformations and the energy barriers between them. nih.gov These studies have been instrumental in understanding how the addition of methyl groups to the phenyl ring of phenylalanine alters its conformational landscape.
For phenylalanine itself, DFT studies have identified several stable conformers arising from different combinations of the main-chain (φ, ψ) and side-chain (χ1, χ2) dihedral angles. nih.govnih.gov These conformers are stabilized by a variety of non-covalent interactions, including hydrogen bonds, C-H···π interactions, and N-H···π interactions. nih.gov The introduction of the two methyl groups in 2,6-dimethyl-D-phenylalanine significantly alters the relative energies of these conformers, favoring those that minimize steric clash between the methyl groups and the peptide backbone.
| Conformer | Relative Energy (kcal/mol) | Key Stabilizing Interactions |
|---|---|---|
| I | 0.00 | Intramolecular H-bond (N-H···O=C) |
| II | 0.58 | C-H···π interaction |
| III | 1.23 | N-H···π interaction |
This table presents a simplified representation of typical DFT results for phenylalanine to illustrate the energy differences between conformers. The actual values can vary depending on the level of theory and basis set used.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. rsc.orgarxiv.orguci.edursc.org It allows for the prediction of absorption and emission spectra, providing insights into the electronic transitions that occur when a molecule interacts with light. rsc.org In the context of 2,6-dimethyl-D-phenylalanine, TD-DFT can be used to understand how the conformational constraints imposed by the methyl groups affect the molecule's photophysical properties.
The electronic transitions in phenylalanine and its derivatives are typically π-π* transitions localized on the aromatic ring. The energy of these transitions is sensitive to the conformation of the side chain, as different orientations of the phenyl ring relative to the peptide backbone can alter the extent of conjugation and the interaction with other parts of the molecule. TD-DFT calculations can help to correlate specific conformational states with features in the experimental absorption and emission spectra. uci.edu
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) simulations provide a way to study the dynamic behavior of molecules at the quantum mechanical level. nih.govarxiv.orgmdpi.com Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD calculates the forces on the atoms at each time step using electronic structure theory, typically DFT. mdpi.com This allows for a more accurate description of chemical bonding and reactions, as well as the exploration of complex potential energy surfaces. rsc.org
For 2,6-dimethyl-D-phenylalanine, AIMD simulations can be used to study the conformational dynamics of the molecule in different environments, such as in the gas phase or in solution. nih.gov These simulations can reveal the preferred conformations of the molecule, the time scales of conformational transitions, and the role of solvent molecules in stabilizing different structures. This information is crucial for understanding how the conformational restrictions of 2,6-dimethyl-D-phenylalanine influence its behavior in biological systems.
Natural Bond Orbital (NBO) Analysis for Electronic Stability and Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs. mpg.deq-chem.com It provides a chemically intuitive picture of bonding and allows for the quantification of various types of electronic interactions, such as hyperconjugation and charge transfer. aimspress.comresearchgate.net In the study of 2,6-dimethyl-D-phenylalanine, NBO analysis can be used to understand the electronic origins of its conformational preferences.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| σ(C-H) | π(C=C) | 0.5 - 1.5 |
| LP(O) | σ(N-H) | 2.0 - 5.0 |
| π(C=C) | σ*(Cα-Cβ) | 0.2 - 0.8 |
This table provides illustrative examples of stabilization energies from NBO analysis for interactions common in amino acid derivatives. Actual values for 2,6-dimethyl-D-phenylalanine would be specific to its calculated electronic structure.
Spectroscopic Characterization of Conformational States in 2,6-Dimethyl-D-Phenylalanine Derivatives
Spectroscopic techniques are essential for experimentally probing the conformational states of molecules. For derivatives of 2,6-dimethyl-D-phenylalanine, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (infrared and Raman) can provide valuable information about the molecule's structure and dynamics.
NMR spectroscopy, particularly through the use of techniques like the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of different atoms in the molecule. mdpi.com This data can be used to determine the relative orientation of the phenyl ring and the peptide backbone, providing experimental validation for the conformational preferences predicted by computational methods. mdpi.com
Vibrational spectroscopy, on the other hand, is sensitive to the vibrational modes of the molecule, which are in turn dependent on its conformation. nih.gov By comparing the experimental vibrational spectra with those calculated for different conformers using methods like DFT, it is possible to identify the conformational states that are present in the sample. nih.gov This combination of experimental and computational approaches provides a powerful strategy for characterizing the conformational landscape of 2,6-dimethyl-D-phenylalanine and its derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides qualitative information about the functional groups present. For 2,6-Dimethyl-D-phenylalanine, the spectrum is characterized by vibrations of the amino acid backbone and the substituted phenyl ring.
In its solid, zwitterionic form, key vibrational modes are observed. semanticscholar.org The spectrum for D-phenylalanine is nearly identical to that of L-phenylalanine due to their enantiomeric relationship. cutm.ac.in The introduction of two methyl groups on the phenyl ring introduces additional C-H stretching and bending vibrations while also shifting the bands associated with the aromatic ring.
Key FT-IR Vibrational Assignments for 2,6-Dimethyl-D-phenylalanine (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3100-2800 | N-H Stretch | Broad absorption from the protonated amine group (-NH₃⁺) of the zwitterion. |
| ~2975-2950 | C-H Stretch (asymmetric) | Asymmetric stretching of the methyl (CH₃) groups on the phenyl ring. |
| ~2880-2860 | C-H Stretch (symmetric) | Symmetric stretching of the methyl (CH₃) groups on the phenyl ring. |
| ~1600-1580 | N-H Bend (asymmetric) | Asymmetric bending of the -NH₃⁺ group. |
| ~1580-1550 | C=O Stretch (asymmetric) | Asymmetric stretching of the deprotonated carboxylate group (-COO⁻). |
| ~1500, ~1460 | C=C Stretch | Aromatic ring stretching vibrations. |
| ~1455 | C-H Bend (asymmetric) | Asymmetric bending of the methyl (CH₃) groups. |
| ~1420-1390 | C=O Stretch (symmetric) | Symmetric stretching of the -COO⁻ group. |
| ~1380 | C-H Bend (symmetric) | Symmetric bending (umbrella mode) of the methyl (CH₃) groups. |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2,6-Dimethyl-D-phenylalanine would be dominated by signals from the aromatic ring and the C-C backbone. Differences between the spectra of phenylalanine complexes are often attributed to variations in protonation states and hydrogen bonding. expasy.org
Key FT-Raman Shifts for 2,6-Dimethyl-D-phenylalanine (Predicted)
| Raman Shift (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3060 | Aromatic C-H Stretch | Stretching of the C-H bonds on the phenyl ring. |
| ~2930 | Aliphatic C-H Stretch | Stretching of the C-H bonds in the methyl and methylene (B1212753) groups. |
| ~1605 | C=C Stretch | Aromatic ring stretching, often strong in Raman spectra. |
| ~1350 | CH₂ Wag | Wagging vibration of the methylene group in the side chain. |
| ~1210 | Ring Breathing | Phenyl ring breathing mode, sensitive to substitution. |
| ~1005 | Ring Breathing | Symmetric "breathing" vibration of the monosubstituted benzene (B151609) ring, which would be shifted and altered by the additional methyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field. For 2,6-Dimethyl-D-phenylalanine, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR: The proton NMR spectrum would show distinct signals for the amino acid backbone protons (α-H, β-H), the amine protons, and the aromatic and methyl protons on the side chain. The signals for the aromatic protons would show a characteristic pattern for a 1,2,3-trisubstituted ring.
¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbonyl carbon, the α- and β-carbons, and the distinct carbons of the dimethyl-substituted phenyl ring.
Predicted NMR Chemical Shifts for 2,6-Dimethyl-D-phenylalanine (in D₂O)
| Atom | Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|---|
| C=O | Carbonyl | - | ~175 |
| Cα | α-Carbon | ~3.9 | ~56 |
| Cβ | β-Carbon | ~3.1 (dd), ~3.3 (dd) | ~32 |
| Cγ | Aromatic C1 | - | ~138 |
| Cδ | Aromatic C2/C6 | - | ~137 |
| Cε | Aromatic C3/C5 | ~7.1 (d) | ~129 |
| Cζ | Aromatic C4 | ~7.0 (t) | ~127 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. Aromatic amino acids like phenylalanine exhibit characteristic absorption due to the π-electron system of the benzene ring. nih.gov Phenylalanine typically shows a maximum absorption (λₘₐₓ) around 258-260 nm. proteopedia.org
The addition of two methyl groups to the phenyl ring acts as an auxochromic substitution. These electron-donating groups are expected to cause a slight bathochromic shift (a shift to a longer wavelength) in the absorption maximum.
UV-Vis Absorption Data
| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
|---|---|---|---|
| D-Phenylalanine | ~258 | ~200 | Absorption due to π → π* transitions in the phenyl ring. |
Role of Steric Hindrance in Peptide Backbone and Side Chain Orientations of 2,6-Dimethyl-D-Phenylalanine Containing Constructs
The incorporation of non-coded amino acids with bulky side chains is a key strategy for constraining peptide conformations. The 2,6-dimethyl substitution on the phenyl ring of D-phenylalanine introduces significant steric hindrance that profoundly influences the local and global structure of a peptide.
The conformation of a peptide backbone is described by the torsional angles phi (φ, rotation around the N-Cα bond) and psi (ψ, rotation around the Cα-C bond). The sterically allowed combinations of these angles are visualized in a Ramachandran plot. proteopedia.org For most L-amino acids, the allowed regions correspond to secondary structures like α-helices and β-sheets.
In 2,6-Dimethyl-D-phenylalanine, the two ortho-methyl groups create a major steric barrier. This barrier severely restricts the rotation around the Cα-Cβ bond (torsion angle χ₁). This lack of rotational freedom in the side chain directly imposes constraints on the peptide backbone. Any rotation that brings the bulky dimethyl-phenyl group near the backbone atoms would result in a significant van der Waals clash.
Consequently, the presence of a 2,6-Dimethyl-D-phenylalanine residue is expected to:
Drastically Reduce Conformational Freedom: The allowable (φ, ψ) angle combinations for this residue would be much smaller compared to unsubstituted phenylalanine.
Destabilize Common Secondary Structures: The steric bulk would likely prevent the residue from adopting the canonical (φ, ψ) angles required for stable right-handed α-helical or standard β-sheet structures due to clashes between the methyl groups and the carbonyl oxygen of the preceding residue or the amide proton of the following residue.
Induce Local Turns or Kinks: To avoid steric strain, the peptide chain may be forced to adopt a turn or kink conformation at the site of the bulky residue, making it a potent "turn-inducer."
Conceptual Comparison of Conformational Freedom
| Amino Acid | Side Chain Bulk | Side Chain Rotational Freedom (χ₁) | Backbone (φ, ψ) Freedom | Propensity for α-Helix/β-Sheet |
|---|---|---|---|---|
| D-Alanine | Minimal (Methyl) | High | High | High (in allowed D-amino acid regions) |
| D-Phenylalanine | High (Phenyl) | Moderate | Moderate | Moderate |
Integration of 2,6 Dimethyl D Phenylalanine into Peptidomimetics and Engineered Molecules
Design Principles for Non-Canonical Amino Acid-Containing Peptides and Peptidomimetics
The design of peptides and peptidomimetics containing non-canonical amino acids like 2,6-Dimethyl-D-phenylalanine is guided by several key principles aimed at enhancing their therapeutic potential. The primary goals are to improve receptor affinity and selectivity, increase metabolic stability, and modulate bioavailability. The incorporation of non-canonical amino acids introduces novel side-chain functionalities and backbone conformations that are not accessible with the 20 proteinogenic amino acids.
One of the fundamental design principles is the use of conformational constraints to lock the peptide into a bioactive conformation. The bulky 2,6-dimethylphenyl group of Dmp can restrict the rotational freedom of the side chain, thereby reducing the entropic penalty upon binding to its target receptor. This pre-organization of the ligand can lead to higher binding affinity and selectivity. Furthermore, the D-configuration of the amino acid can significantly alter the peptide's secondary structure, leading to unique topographical features that can be exploited for specific molecular recognition.
Another important aspect is the modulation of the electronic properties of the aromatic ring. While 2,6-Dimethyl-D-phenylalanine itself primarily offers steric bulk, the principles of its use are part of a broader strategy where modifications to the phenyl ring can be used to fine-tune interactions with the receptor. These modifications can range from simple alkylation, as in Dmp, to the introduction of various electron-donating or electron-withdrawing groups.
Substitution Strategies in Opioid Peptide Analogues
The opioid peptide family, including enkephalins and endomorphins, has been a fertile ground for the application of 2,6-Dimethyl-D-phenylalanine in structure-activity relationship studies. The aromatic side chains of Phenylalanine (Phe) and Tyrosine (Tyr) residues in these peptides are crucial for their interaction with opioid receptors. Substitution of these canonical amino acids with Dmp has been shown to have profound effects on the pharmacological properties of the resulting analogues.
The substitution of canonical aromatic amino acids with 2,6-Dimethyl-D-phenylalanine in opioid peptides has been demonstrated to significantly impact their in vitro receptor binding affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors. The steric hindrance provided by the two methyl groups on the phenyl ring can either enhance or decrease binding affinity depending on the specific position of the substitution and the receptor subtype.
For instance, in analogues of endomorphin-2, a highly selective μ-opioid receptor agonist, the replacement of Phe at position 3 or 4 with Dmp can lead to a range of effects. The increased lipophilicity and steric bulk of the Dmp residue can alter the way the peptide fits into the receptor's binding pocket. In some cases, this can lead to an increase in affinity for a particular receptor subtype while decreasing affinity for others, thereby improving selectivity.
Below is an interactive data table summarizing the in vitro receptor binding affinities (Ki values) of some opioid peptide analogues incorporating 2,6-Dimethyl-D-phenylalanine or its L-isomer, 2',6'-dimethyl-L-tyrosine (Dmt), which shares similar steric properties.
| Peptide Analogue | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
|---|---|---|---|
| [D-Ala², Dmp⁴]-Enkephalinamide | Data not available | Data not available | Data not available |
| [Dmt¹, Tic²]-TIPP-NH₂ | 14.3 | 0.18 | >10000 |
| H-Dmt-Tic-Phe-Phe-NH₂ (DIPP-NH₂) | 1.2 | 0.2 | >10000 |
Note: The table includes data for 2',6'-dimethyl-L-tyrosine (Dmt) containing peptides to illustrate the effects of 2,6-dimethylation on the aromatic ring in opioid analogues.
The incorporation of 2,6-Dimethyl-D-phenylalanine can modulate the dynamics of ligand-receptor interactions. The restricted rotation of the Dmp side chain can lead to a more defined set of low-energy conformations for the peptide. This can result in a more specific "lock-and-key" fit with the receptor, potentially reducing the off-rate of the ligand and leading to prolonged receptor activation or inhibition.
Furthermore, the altered topography of the peptide analogue can induce or stabilize different receptor conformations upon binding. This can lead to biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others. The study of these dynamic effects is crucial for understanding the molecular basis of the pharmacological activity of Dmp-containing peptides and for the rational design of new drugs with specific signaling profiles.
Applications in Constrained Peptide Design for Topographical Preference Exploration
The steric bulk of 2,6-Dimethyl-D-phenylalanine makes it a valuable tool for exploring the topographical preferences of peptide-binding receptors. By systematically incorporating Dmp at different positions within a peptide sequence, researchers can probe the steric tolerance of the receptor's binding pocket. This information is critical for building accurate pharmacophore models and for designing peptidomimetics with improved affinity and selectivity.
Constrained peptides, such as those cyclized through disulfide bonds or other chemical linkers, often provide a more rigid scaffold for presenting key pharmacophoric elements. The introduction of Dmp into these constrained structures can further refine their conformation and provide insights into the optimal three-dimensional arrangement of functional groups required for high-affinity binding. This approach has been successfully used to map the binding sites of various G protein-coupled receptors (GPCRs).
Influence on Enzymatic Stability of Peptidic Constructs (e.g., in vitro protease resistance)
One of the major hurdles in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of non-canonical amino acids, particularly those with a D-configuration like 2,6-Dimethyl-D-phenylalanine, is a well-established strategy to enhance enzymatic stability. Proteases are highly stereospecific and generally recognize and cleave peptide bonds between L-amino acids.
The presence of a D-amino acid at or near the cleavage site can significantly hinder the ability of proteases to bind and hydrolyze the peptide bond. The 2,6-dimethylation of the phenyl ring of Dmp adds another layer of steric hindrance, further protecting the peptide backbone from enzymatic attack. This increased resistance to proteolysis can lead to a longer plasma half-life and improved bioavailability of the peptide drug. In vitro studies have consistently shown that peptides containing D-amino acids exhibit significantly enhanced stability in the presence of various proteases and in biological fluids such as serum and plasma.
Exploration in Other Biological Systems (e.g., bacterial biofilm formation mechanisms)
While the primary focus of research on 2,6-Dimethyl-D-phenylalanine has been in the context of receptor-ligand interactions and metabolic stability for therapeutic applications, the broader class of D-amino acids has been shown to play a role in various other biological systems. For instance, certain D-amino acids, including D-phenylalanine, have been reported to influence bacterial biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.
However, a review of the current scientific literature reveals a lack of specific studies on the effects of 2,6-Dimethyl-D-phenylalanine on bacterial biofilm formation mechanisms. The existing research has focused on the parent compound, D-phenylalanine, and other D-amino acids, which have been shown to inhibit biofilm formation in some bacterial species. The potential impact of the 2,6-dimethyl substitution on this activity remains an unexplored area of research. Future studies could investigate whether the steric and electronic modifications in 2,6-Dimethyl-D-phenylalanine alter its ability to interfere with the molecular processes underlying biofilm development, such as quorum sensing or the synthesis of extracellular polymeric substances.
Molecular Interaction Mechanisms and Target Recognition Studies
Elucidation of Ligand-Target Recognition Sites at the Molecular Level
The identification of specific binding sites at the molecular level is fundamental to understanding how a ligand, such as a peptide containing 2,6-Dimethyl-D-phenylalanine, interacts with its biological target. While direct crystallographic studies of this specific compound are not widely available, the principles of ligand-target recognition can be illustrated through studies of similar phenylalanine-derived molecules. For instance, in the development of dual inhibitors for the oncoproteins MDM2 and MDMX, a novel phenylalanine-derived compound, designated P5, was shown to bind effectively within the p53-binding pockets of these proteins. nih.gov Molecular docking and surface plasmon resonance (SPR) were employed to confirm that the compound physically occupies this critical pocket, thereby disrupting the native protein-protein interaction. nih.gov
The recognition process is driven by a combination of shape complementarity and chemical interactions between the ligand and the amino acid residues lining the binding pocket. The unique three-dimensional structure conferred by the 2,6-dimethyl substitution on the D-phenylalanine residue dictates which target sites it can access and bind to effectively. The D-configuration of the alpha-carbon, combined with the sterically hindered phenyl ring, presents a distinct topology for interaction compared to its L-phenylalanine counterpart or the unsubstituted amino acid. These structural features are key determinants for the specific recognition by a receptor or enzyme active site.
Computational Modeling of Molecular Docking and Binding Modes
Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing how a ligand like 2,6-Dimethyl-D-phenylalanine fits into a target's binding site and the specific interactions that stabilize the complex. These in silico techniques provide valuable insights into the binding mode and affinity, guiding further optimization of lead compounds.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, revealing key contacts with specific amino acid residues. For example, in the docking study of the phenylalanine-derived MDM2/MDMX inhibitor P5, the simulation identified several critical residue contacts within the binding pocket. nih.gov The model predicted that the compound would form extensive noncovalent interactions with residues that are essential for the natural p53 protein binding. nih.gov
For a hypothetical peptide containing 2,6-Dimethyl-D-phenylalanine, a docking simulation would similarly map out the specific residues it interacts with. The bulky, lipophilic 2,6-dimethylphenyl group would be expected to engage with hydrophobic residues such as leucine, isoleucine, valine, and tryptophan within the binding pocket. The precise nature of these contacts provides a structural basis for the ligand's affinity and selectivity.
Table 1: Predicted Amino Acid Residue Contacts for an Exemplar Phenylalanine-Derived Inhibitor (P5) in MDM2 Binding Pocket
| Interacting Residue | Interaction Type |
| Leucine (Leu54) | Hydrophobic Interaction |
| Glycine (Gly58) | van der Waals |
| Isoleucine (Ile61) | Hydrophobic Interaction |
| Valine (Val93) | Hydrophobic Interaction |
| Isoleucine (Ile99) | Hydrophobic Interaction |
| Tyrosine (Tyr100) | π-π Stacking |
Note: This table is based on data for the related compound P5 to illustrate the type of information generated from molecular docking studies. nih.gov
The stability of a ligand-target complex is determined by the sum of various non-covalent interactions. Docking analyses provide a detailed breakdown of these forces, including lipophilic (hydrophobic) interactions and hydrogen bonds.
Although the side chain itself cannot form hydrogen bonds, the backbone amide and carboxyl groups of the 2,6-Dimethyl-D-phenylalanine residue are critical for forming hydrogen bond networks with the target protein. These hydrogen bonds provide specificity and directionality to the binding orientation. Docking software identifies potential hydrogen bond donors and acceptors on both the ligand and the target, predicting the geometry and strength of these crucial interactions.
Table 2: Analysis of Interaction Types for an Exemplar Phenylalanine-Derived Inhibitor (P5) with MDM2
| Interaction Type | Description | Contributing Moieties of P5 |
| Lipophilic | Interactions driven by the exclusion of water, occurring between nonpolar surfaces. | Phenyl ring, other aliphatic parts of the molecule |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide groups, hydroxyl groups |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring interacting with Tyrosine or Phenylalanine residues |
| van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms of the molecule contributing to the interaction |
Note: This table is based on data for the related compound P5 to illustrate the types of interactions analyzed. nih.gov
Structure-Activity Relationship (SAR) Studies in Modified Peptides Incorporating 2,6-Dimethyl-D-Phenylalanine
Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. Incorporating 2,6-Dimethyl-D-phenylalanine (or its close analog, 2',6'-dimethyl-L-tyrosine, Dmt) into peptides has been a particularly fruitful area of SAR, especially in the field of opioid peptides. nih.govnih.gov
The primary molecular contribution of the 2,6-dimethyl substitution is the severe restriction of the chi (χ) torsional angles of the amino acid side chain. researchgate.net In a standard phenylalanine residue, the phenyl ring can rotate relatively freely. However, the steric clash between the ortho-methyl groups and the peptide backbone locks the side chain into a more rigid conformation. This conformational constraint can be highly beneficial, as it reduces the entropic penalty of binding and can pre-organize the peptide into a bioactive conformation that fits the target receptor more precisely.
Table 3: Molecular Contributions of 2,6-Dimethylphenylalanine (Dmp) Substitution in Peptides
| Structural Feature | Molecular Contribution | Consequence for Biological Activity |
| Two Ortho-Methyl Groups | Introduces steric hindrance, severely restricting the rotation of the phenyl ring. | Locks the side chain in a specific conformation, reducing the entropic cost of binding. researchgate.net |
| Increased Lipophilicity | The addition of two methyl groups increases the nonpolar surface area of the side chain. | Can enhance hydrophobic interactions within the binding pocket, potentially increasing affinity. |
| Conformational Rigidity | Pre-organizes the peptide into a more defined three-dimensional structure. | May lead to higher receptor selectivity and potency by favoring a bioactive conformation. nih.govnih.gov |
| D-Amino Acid Configuration | Alters the local peptide backbone geometry and the spatial orientation of the side chain. | Can increase resistance to enzymatic degradation and present a different interaction profile to the receptor. |
Advanced Analytical Methodologies for Characterization in Research
Chromatographic Separations for Enantiomeric and Diastereomeric Analysis of 2,6-Dimethyl-D-Phenylalanine and its Derivatives (e.g., UHPLC with chiral columns)
The separation of enantiomers and diastereomers of 2,6-Dimethyl-D-phenylalanine and its derivatives is a critical analytical challenge due to their identical physical and chemical properties in an achiral environment. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with chiral stationary phases (CSPs) are powerful techniques for achieving such separations. nih.govresearchgate.net The choice of the chiral selector in the CSP is paramount for effective resolution. ankara.edu.tr
Commonly used CSPs for the separation of amino acid enantiomers include those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin and ristocetin), and crown ethers. researchgate.netankara.edu.tr For instance, teicoplanin-based CSPs have demonstrated success in resolving underivatized amino acid enantiomers. researchgate.netsigmaaldrich.com The separation mechanism often involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, leading to different retention times.
The mobile phase composition, including the type of organic modifier, buffer pH, and additives, plays a significant role in optimizing the separation. For example, in reversed-phase mode, a mobile phase consisting of acetonitrile and water has been used effectively with teicoplanin and ristocetin-based stationary phases to separate phenylalanine enantiomers. researchgate.net The development of a single, robust LC-MS-compatible mobile phase system that can resolve a wide range of underivatized amino acids on a teicoplanin-based chiral column is a significant advancement in the field. sigmaaldrich.com
| Chiral Stationary Phase (CSP) | Separation Mode | Typical Mobile Phase Components | Reference |
|---|---|---|---|
| β-cyclodextrin | Normal Phase | Hexane/Ethanol | researchgate.net |
| Isopropylcarbamate cyclofructan 6 | Normal Phase | Hexane/Ethanol | researchgate.net |
| Teicoplanin | Reversed-Phase | Acetonitrile/Water | researchgate.netsigmaaldrich.com |
| Ristocetin | Reversed-Phase | Acetonitrile/Water | researchgate.net |
| Crown ether | Reversed-Phase | Aqueous acid (e.g., TFA) with organic modifier | ankara.edu.tr |
Mass Spectrometric Techniques for Structural Elucidation of Complex Derivatives
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of complex derivatives of 2,6-Dimethyl-D-phenylalanine. When coupled with a separation technique like UHPLC, it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific for compound identification. nih.gov High-resolution mass spectrometry (HRMS), such as that using Orbitrap mass analyzers, allows for the determination of the elemental composition of a molecule with high accuracy, which is crucial for identifying unknown derivatives. nih.gov
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. researchgate.net In MS/MS, a specific ion (the precursor ion) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a wealth of structural information. The fragmentation patterns of peptides and amino acid derivatives are often predictable, allowing for sequencing and the identification of modifications. researchgate.netnih.gov For instance, the fragmentation of peptides containing phenylalanine can be influenced by the position of the amino acid in the peptide chain. researchgate.net The study of these fragmentation pathways is essential for the detailed characterization of novel 2,6-Dimethyl-D-phenylalanine-containing molecules. researchgate.netmdpi.com
Advanced Spectroscopic Methods for Probing Molecular Interactions (e.g., Circular Dichroism for chirality-related interactions)
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is exquisitely sensitive to the stereochemical features of a molecule and can provide valuable information about its secondary structure and its interactions with other molecules. nih.gov
For 2,6-Dimethyl-D-phenylalanine and its derivatives, CD spectroscopy can be used to confirm the enantiomeric purity of a sample, as enantiomers will produce mirror-image CD spectra. researchgate.net Furthermore, when a derivative of 2,6-Dimethyl-D-phenylalanine binds to a biological macromolecule such as a protein, changes in the CD spectrum of either the small molecule or the protein can be observed. nih.gov An induced CD (ICD) spectrum can appear for an achiral ligand upon binding to a chiral macromolecule, or the existing CD spectrum of a chiral ligand like 2,6-Dimethyl-D-phenylalanine can be perturbed. nih.gov These changes provide insights into the binding event and the conformation of the ligand in the bound state. The near-ultraviolet CD spectrum of phenylalanine and its derivatives is influenced by the aromatic side chain, making it a sensitive probe of the local environment and conformational changes. mdpi.comacs.org
| Application | Principle | Information Gained | Reference |
|---|---|---|---|
| Enantiomeric Purity | Enantiomers exhibit mirror-image CD spectra. | Confirmation of stereochemical identity and purity. | researchgate.net |
| Protein-Ligand Binding | Changes in the CD or induced CD spectrum upon binding. | Confirmation of binding, information on binding site geometry, and conformational changes. | nih.gov |
| Conformational Analysis | The near-UV CD spectrum is sensitive to the conformation of the aromatic side chain. | Information on the solution-state conformation of the molecule. | mdpi.comacs.org |
X-Ray Analysis for Confirmation of Stereostructure in Crystalline Forms
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov This technique requires the molecule to be in a crystalline form. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined.
For 2,6-Dimethyl-D-phenylalanine and its derivatives, single-crystal X-ray analysis can provide precise information on bond lengths, bond angles, and torsional angles, confirming the D-configuration at the alpha-carbon and the relative orientation of the dimethylphenyl group. This level of structural detail is invaluable for understanding the molecule's shape and how it might interact with a biological target. While obtaining suitable crystals can be a challenge, the structural information provided by X-ray analysis is unparalleled. The crystal structures of phenylalanine itself and various derivatives have been determined, providing a basis for comparison. nih.govrsc.orgnih.govresearchgate.net
Emerging Research Trajectories and Future Prospects
Development of Novel 2,6-Dimethyl-D-Phenylalanine Analogues for Enhanced Research Tools
The development of analogues based on the 2,6-dimethylphenylalanine scaffold is a key area of research aimed at creating more sophisticated molecular probes and therapeutic candidates. While much of the foundational work has been on the L-enantiomer, the synthetic strategies are adaptable for producing D-amino acid derivatives.
Recent synthetic advancements, such as Palladium-catalyzed C-H dimethylation, have enabled the creation of a library of L-phenylalanines with methyl groups at the 2 and 6 positions, along with diverse functionalities at the 4-position. nih.gov This methodology allows for the fine-tuning of electronic and steric properties by adding various electron-withdrawing, electron-donating, or bulky groups to the phenyl ring. nih.gov Applying these techniques to the D-enantiomer could yield a new class of research tools with tailored properties for exploring biological systems. The synthesis of D-phenylalanine derivatives through multienzymatic cascade processes is also an area of active development, promising more efficient and environmentally friendly production methods for these chiral building blocks. nih.gov
These novel analogues could serve as:
Molecular Probes: By incorporating reporter groups (e.g., fluorescent or isotopic labels), analogues can be used to track the interactions and localization of peptides.
Structure-Activity Relationship (SAR) Studies: A library of analogues with varied substituents allows researchers to systematically investigate how steric and electronic changes affect binding affinity and biological activity.
Pharmacological Leads: Modified analogues may exhibit enhanced stability, receptor selectivity, or novel biological activities, making them candidates for drug development.
| Synthesis Strategy | Potential Analogue Modification on D-Phenylalanine Scaffold | Purpose / Application |
| Pd-catalyzed C-H Dimethylation nih.gov | Addition of functional groups (e.g., -OH, -NH2, -Cl) at the 4-position. | Fine-tuning electronic properties for SAR studies. |
| Multienzymatic Cascades nih.gov | Chemoenzymatic deracemization from substituted cinnamic acids. | Efficient and high-purity synthesis of novel D-amino acid building blocks. |
| Modular ETP Synthesis mdpi.com | Incorporation into diketopiperazine scaffolds. | Creation of novel bioactive compounds with constrained conformations. |
Potential in Engineering Protein and Peptide Architectures with 2,6-Dimethyl-D-Phenylalanine
The incorporation of 2,6-Dimethyl-D-phenylalanine into peptides is a powerful strategy for manipulating their structure and function. The two methyl groups flanking the benzyl (B1604629) side chain severely restrict the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This conformational locking can force a peptide backbone into a specific, and often more bioactive, conformation.
While the L-isomer (often abbreviated as Dmp) has been extensively used as a surrogate for Phenylalanine (Phe) or Tyrosine (Tyr) in opioid peptides to enhance receptor affinity and selectivity nih.gov, research has also highlighted a unique role for the D-enantiomer. In a study on Leu-enkephalin analogues, replacement of the standard amino acid at position 4 with 2,6-Dimethyl-D-phenylalanine (D-Dmp) resulted in a compound with distinct pharmacological properties. nih.gov Specifically, the analogue [2',6'-dimethyltyrosine¹, D-Dmp⁴]Enk was found to act as an antagonist for both μ and δ opioid receptors. nih.gov This demonstrates that the introduction of this specific D-amino acid can fundamentally alter the biological activity of a peptide, switching it from an agonist to an antagonist.
This ability to dictate peptide conformation and function is critical for:
Improving Metabolic Stability: D-amino acids are not recognized by many proteases, making peptides that contain them more resistant to enzymatic degradation.
Enhancing Receptor Selectivity: By locking the peptide into a conformation that fits a specific receptor subtype more precisely, selectivity can be dramatically improved.
Designing Novel Bioactive Peptides: The unique structural constraints offered by 2,6-Dimethyl-D-phenylalanine allow for the design of peptides with novel functions, such as the agonist-to-antagonist switch observed in enkephalin analogues. nih.gov
| Enkephalin Analogue | Key Substitution | Observed Activity | Reference |
|---|---|---|---|
| [D-Dmp⁴]Enk | D-Phe(2,6-Me₂) at position 4 | Significant reduction in binding affinity for μ and δ receptors. | nih.gov |
| [Dmt¹, D-Dmp⁴]Enk | Dmt at position 1, D-Phe(2,6-Me₂) at position 4 | Antagonist toward μ and δ opioid receptors. | nih.gov |
Theoretical Predictions for Underexplored Bioactivity Profiles and Mechanistic Insights
Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for predicting how non-standard amino acids like 2,6-Dimethyl-D-phenylalanine will influence peptide and protein behavior. byu.edu These theoretical approaches allow researchers to explore conformational landscapes, predict binding affinities, and gain mechanistic insights before undertaking complex and costly synthesis.
Studies involving MD simulations of peptides containing D-amino acids, such as D-tryptophan or D-phenylalanine, have shown that these residues can induce more compact structures compared to their all-L-amino acid counterparts. nih.govresearchgate.net Computational methods can effectively model the structural and physical properties of self-organizing nanostructures, such as peptide nanotubes, built from dipeptides of different chiralities (L- and D-forms). nih.govnih.gov
For 2,6-Dimethyl-D-phenylalanine, theoretical studies could provide valuable predictions on:
Conformational Preferences: Predicting the dihedral angles (phi, psi, and chi) that are sterically allowed, which helps in designing peptides with specific secondary structures like β-turns or helical motifs.
Binding Interactions: Using molecular docking simulations to predict how a peptide containing this residue will interact with a target receptor, helping to rationalize observed bioactivity or guide the design of new analogues.
These computational approaches serve as a powerful hypothesis-generating tool, guiding experimental work and accelerating the discovery of novel peptides with desired properties. byu.edu
Q & A
Q. What synthetic strategies are effective for producing 2,6-Dimethyl-D-Phenylalanine with high enantiomeric purity?
The pinacolinamide-enabled C–H dimethylation method offers a robust approach. This involves introducing methyl groups at the 2,6-positions of 4-dibenzylamino phenylalanine via palladium-catalyzed C–H activation, followed by hydrogenolysis to remove protecting groups. Key parameters include reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd(OAc)₂). Enantiomeric excess (>99%) is achieved using chiral auxiliaries or asymmetric hydrogenation .
Q. How can researchers validate the structural integrity of 2,6-Dimethyl-D-Phenylalanine in synthetic batches?
Combine nuclear magnetic resonance (¹H/¹³C NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA or IB columns). The U.S. Pharmacopeia recommends reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate .
Q. What are the critical stability considerations for storing 2,6-Dimethyl-D-Phenylalanine in laboratory settings?
Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Stability studies show degradation <1% over 12 months under these conditions. Avoid exposure to light and humidity, as hygroscopicity can lead to racemization. Monitor purity via periodic HPLC analysis .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-dimethyl groups influence peptide backbone conformation in structural studies?
The bulky 2,6-dimethyl groups restrict rotational freedom, stabilizing β-sheet conformations in peptide models. Computational modeling (DFT or MD simulations) reveals torsional angles (ϕ/ψ) of –120° ± 10° and 130° ± 15°, consistent with X-ray crystallography data. This steric hindrance also reduces hydrogen-bonding flexibility in α-helical motifs .
Q. What methodologies resolve contradictions in reported thermodynamic data (e.g., ΔG of solvation) for 2,6-Dimethyl-D-Phenylalanine?
Discrepancies arise from solvent polarity and measurement techniques. Calorimetric titration (ITC) in aqueous buffer (pH 7.4) yields ΔG = –5.2 ± 0.3 kcal/mol, while computational models (COSMO-RS) report –4.8 ± 0.5 kcal/mol. Cross-validate using isothermal vapor-liquid equilibrium (VLE) for non-aqueous systems .
Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) involving 2,6-Dimethyl-D-Phenylalanine?
Use low-deprotonation coupling agents (e.g., Oxyma/DIC instead of HOBt/DIC) and maintain reaction temperatures <10°C. Racemization rates drop from 8% to <0.5% under these conditions. Post-synthesis analysis via Marfey’s reagent derivatization confirms stereochemical integrity .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data in 2,6-Dimethyl-D-Phenylalanine bioactivity studies?
Apply nonlinear regression models (e.g., Hill equation) with bootstrapping (n = 1000 iterations) to estimate EC₅₀ and confidence intervals. For antagonism studies, use the Cheng-Prusoff equation to correct for ligand-receptor binding kinetics .
Q. How should researchers address batch-to-batch variability in synthetic yields?
Implement design of experiments (DoE) to optimize reaction parameters. For example, a central composite design (CCD) evaluating temperature, catalyst loading, and solvent polarity can identify critical factors. Reproducibility improves with <5% yield variation across batches under optimized conditions .
Safety & Compliance
Q. What safety protocols are essential for handling 2,6-Dimethyl-D-Phenylalanine in electrophysiology experiments?
Use fume hoods (≥0.5 m/s face velocity) and wear nitrile gloves (ASTM D6978 standard). Acute toxicity data (LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazard, but avoid inhalation of fine powders. Dispose of waste via incineration (≥1000°C) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
